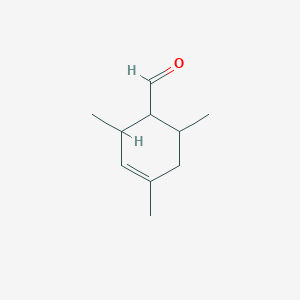

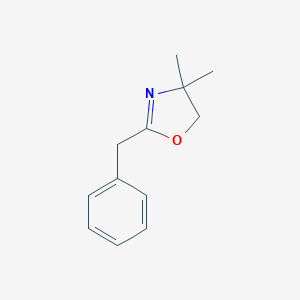

2-ベンジル-4,4-ジメチル-4,5-ジヒドロオキサゾール

概要

説明

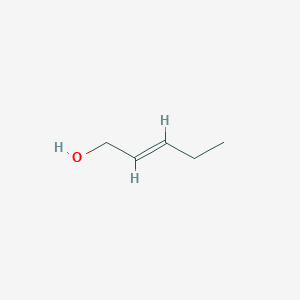

2-Benzyl-4,4-dimethyl-2-oxazoline (2-B4DM2O) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of complex reactions and is often used as a reagent in organic synthesis. 2-B4DM2O has a wide range of applications in fields such as biochemistry, organic chemistry, and medicinal chemistry.

科学的研究の応用

イミダゾールの合成

2-ベンジル-4,4-ジメチル-4,5-ジヒドロオキサゾールは、イミダゾールの合成において重要な役割を果たします . イミダゾールは、さまざまな日常生活の用途で使用される機能性分子に対する主要な構成要素です . イミダゾールの形成時に構築された結合は、特に興味深いものです .

メチル芳香族化合物の選択的酸化

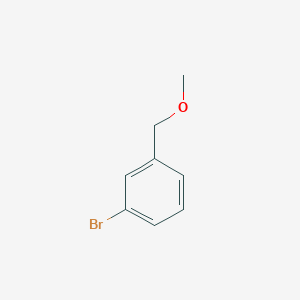

この化合物は、ベンジルブロミドと組み合わせて、メチル芳香族化合物の選択的酸化のために開発されています . これは、4-カルボキシピリジン、4-シアノピリジン、およびピリジンなどの他のピリジンアナログよりも高い触媒活性を示します .

プロテオミクス研究

2-ベンジル-4,4-ジメチル-2-オキサゾリンは、プロテオミクス研究で使用されています . プロテオミクスは、タンパク質の大規模な研究であり、特にその構造と機能に焦点を当てています .

オキサゾリンの合成

この化合物は、オキサゾリンの合成に関与しています . オキサゾリンは、構造中に窒素と酸素を1つずつ持つ五員環複素環です . 多くのオキサゾリンベースの環状構造は、その生物学的活性で注目に値します

作用機序

While the specific mechanism of action for 2-Benzyl-4,4-dimethyl-2-oxazoline is not mentioned in the search results, oxazoline compounds are known for their biological activities . For instance, some oxazoline compounds act as antiepileptic agents, possibly due to their inhibiting effect on certain synapses in the hippocampus .

Safety and Hazards

2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .

将来の方向性

Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.

特性

IUPAC Name |

2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166155 | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1569-08-0 | |

| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1569-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

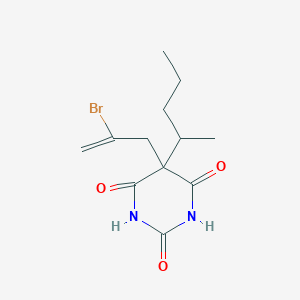

Q1: Can 2-benzyl-4,4-dimethyl-2-oxazoline act as a nucleophile in SRN1 reactions?

A1: Yes, the research demonstrates that 2-benzyl-4,4-dimethyl-2-oxazoline can indeed function as a nucleophile in reactions proceeding via the SRN1 mechanism []. The study shows that when treated with potassium amide (KNH2) in liquid ammonia (NH3), 2-benzyl-4,4-dimethyl-2-oxazoline forms a carbanion. This carbanion subsequently participates in photoassisted reactions with various substrates, including 2-bromopyridine, exhibiting characteristics consistent with the SRN1 mechanism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。